Cas no 143869-67-4 (Benzyl (Chloromethyl) Succinate)

Benzyl (Chloromethyl) Succinate Chemical and Physical Properties
Names and Identifiers
-
- Butanedioic acid, chloromethyl phenylmethyl ester
- 1-O-benzyl 4-O-(chloromethyl) butanedioate
- benzyl chloromethyl succinate
- Benzyl (Chloromethyl) Succinate
- 3-benzyloxycarbonylpropionic acid chloromethyl ester
- Benzyl(Chloromethyl)Succinate
- CSQJMNMWWYYBBG-UHFFFAOYSA-N
- FCH3126604
- SY056810
- Succinic acid benzyl ester chloromethyl ester
- DTXSID50445129
- Butanedioic acid, 1-(chloromethyl) 4-(phenylmethyl) ester
- 1-BENZYL 4-CHLOROMETHYL BUTANEDIOATE
- AKOS030570045
- SCHEMBL3730231
- DB-318710
- A1-02787
- MFCD26391015
- 143869-67-4
- AC2213
- CS-12396
-
- MDL: MFCD26391015
- Inchi: 1S/C12H13ClO4/c13-9-17-12(15)7-6-11(14)16-8-10-4-2-1-3-5-10/h1-5H,6-9H2
- InChI Key: CSQJMNMWWYYBBG-UHFFFAOYSA-N
- SMILES: ClC([H])([H])OC(C([H])([H])C([H])([H])C(=O)OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O
Computed Properties
- Exact Mass: 256.05029
- Monoisotopic Mass: 256.0502366g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 8
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 52.6
Experimental Properties
- PSA: 52.6
Benzyl (Chloromethyl) Succinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D685231-10g |
Benzyl (Chloromethyl) Succinate |
143869-67-4 | 95% | 10g |
$385 | 2024-07-20 | |
abcr | AB527097-1g |
Benzyl (chloromethyl) succinate; . |
143869-67-4 | 1g |
€157.90 | 2024-04-19 | ||
Ambeed | A224379-250mg |
Benzyl (chloromethyl) succinate |
143869-67-4 | 95% | 250mg |
$26.0 | 2024-04-23 | |
A2B Chem LLC | AA70429-25g |
Benzyl (chloromethyl) succinate |
143869-67-4 | 97% | 25g |
$793.00 | 2024-04-20 | |
Aaron | AR001J6X-1g |
Butanedioic acid, 1-(chloromethyl) 4-(phenylmethyl) ester |
143869-67-4 | 95% | 1g |
$50.00 | 2025-02-10 | |
1PlusChem | 1P001IYL-1g |
Butanedioic acid, 1-(chloromethyl) 4-(phenylmethyl) ester |
143869-67-4 | 95% | 1g |
$52.00 | 2024-06-20 | |
Ambeed | A224379-1g |
Benzyl (chloromethyl) succinate |
143869-67-4 | 95% | 1g |
$65.0 | 2024-04-23 | |
A2B Chem LLC | AA70429-1g |
Benzyl (chloromethyl) succinate |
143869-67-4 | 95% | 1g |
$48.00 | 2024-04-20 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY056810-1g |
Benzyl (Chloromethyl) Succinate |
143869-67-4 | ≥95% | 1g |
¥345.00 | 2024-08-09 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY056810-25g |
Benzyl (Chloromethyl) Succinate |
143869-67-4 | ≥95% | 25g |
¥5200.00 | 2024-08-09 |
Benzyl (Chloromethyl) Succinate Related Literature
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
Additional information on Benzyl (Chloromethyl) Succinate
Benzyl (Chloromethyl) Succinate: Chemical Properties and Recent Applications
Benzyl (Chloromethyl) Succinate, with the CAS number 143869-67-4, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered considerable attention due to its versatile applications in synthetic chemistry and drug development. The presence of both a benzyl group and a chloromethyl moiety makes it a valuable intermediate in the synthesis of various bioactive molecules.
The molecular structure of Benzyl (Chloromethyl) Succinate consists of a succinic acid backbone modified with a benzyl substituent and a chloromethyl group. This configuration imparts distinct reactivity, making it a useful building block for constructing more complex molecules. The chloromethyl group, in particular, is known for its ability to participate in nucleophilic addition reactions, which are pivotal in the formation of carbon-carbon bonds essential for drug synthesis.
In recent years, Benzyl (Chloromethyl) Succinate has been extensively studied for its potential applications in medicinal chemistry. One of the most notable areas of research involves its use as a precursor in the development of novel therapeutic agents. The compound's ability to undergo facile functionalization has enabled researchers to design molecules with specific biological activities. For instance, derivatives of Benzyl (Chloromethyl) Succinate have been explored as inhibitors of various enzymes implicated in diseases such as cancer and inflammation.
Recent studies have highlighted the role of Benzyl (Chloromethyl) Succinate in the synthesis of protease inhibitors, which are critical for treating viral infections and chronic inflammatory conditions. The compound's structural framework allows for the introduction of pharmacophores that can interact with target enzymes, thereby modulating their activity. This has led to the development of several lead compounds that are currently undergoing further investigation in clinical trials.
Another area where Benzyl (Chloromethyl) Succinate has shown promise is in the field of materials science. Its reactivity with various functional groups makes it an excellent candidate for polymer modification and the creation of advanced materials with tailored properties. Researchers have utilized this compound to develop novel polymers that exhibit enhanced biodegradability and biocompatibility, which are essential for medical applications such as drug delivery systems and tissue engineering.
The synthesis of Benzyl (Chloromethyl) Succinate typically involves the reaction of succinic acid derivatives with benzyl halides or other suitable precursors under controlled conditions. Advances in synthetic methodologies have improved the efficiency and yield of these reactions, making the compound more accessible for industrial applications. Additionally, green chemistry principles have been applied to develop more sustainable synthetic routes that minimize waste and reduce environmental impact.
In conclusion, Benzyl (Chloromethyl) Succinate is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique chemical properties and reactivity make it a valuable tool for researchers seeking to develop new drugs and advanced materials. As our understanding of its applications continues to grow, it is likely that we will see even more innovative uses emerge from ongoing research efforts.
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